2-(Quinazolin-4-ylthio)propanoic acid 2-(Quinazolin-4-ylthio)propanoic acid
Brand Name: Vulcanchem
CAS No.: 546062-56-0
VCID: VC21506910
InChI: InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15)
SMILES: CC(C(=O)O)SC1=NC=NC2=CC=CC=C21
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28g/mol

2-(Quinazolin-4-ylthio)propanoic acid

CAS No.: 546062-56-0

Cat. No.: VC21506910

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28g/mol

* For research use only. Not for human or veterinary use.

2-(Quinazolin-4-ylthio)propanoic acid - 546062-56-0

Specification

CAS No. 546062-56-0
Molecular Formula C11H10N2O2S
Molecular Weight 234.28g/mol
IUPAC Name 2-quinazolin-4-ylsulfanylpropanoic acid
Standard InChI InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15)
Standard InChI Key UMMDOUOBKCUKSN-UHFFFAOYSA-N
SMILES CC(C(=O)O)SC1=NC=NC2=CC=CC=C21
Canonical SMILES CC(C(=O)O)SC1=NC=NC2=CC=CC=C21

Introduction

Chemical Identity and Physical Properties

2-(Quinazolin-4-ylthio)propanoic acid (CAS No. 546062-56-0) is a synthetic compound characterized by its unique molecular structure integrating a quinazoline moiety with a propanoic acid functional group through a thioether linkage. Its chemical formula is C11H10N2O2S, with a molecular weight of 234.27 g/mol .

Structural Characteristics

The compound consists of a quinazoline core (a bicyclic heterocycle containing two nitrogen atoms) connected to a propanoic acid group via a sulfur atom at the 4-position of the quinazoline ring. This structural arrangement contributes to its potential biological activities and makes it a compound of interest in medicinal chemistry research.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 2-(Quinazolin-4-ylthio)propanoic acid

PropertyValue
CAS Number546062-56-0
IUPAC Name2-quinazolin-4-ylsulfanylpropanoic acid
Molecular FormulaC11H10N2O2S
Molecular Weight234.27 g/mol
Physical StateSolid
Storage ConditionsSealed in dry conditions, 2-8°C
SMILES NotationCC(C(=O)O)SC1=NC=NC2=CC=CC=C21
Standard InChIInChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15)

The compound possesses important physicochemical properties that influence its biological activity and pharmaceutical potential :

  • Topological Polar Surface Area (TPSA): 63.08

  • LogP: 2.195 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors: 4

  • Hydrogen Bond Donors: 1

  • Rotatable Bonds: 3

These properties suggest favorable drug-like characteristics, with balanced lipophilicity and hydrophilicity that may contribute to good membrane permeability while maintaining sufficient water solubility .

Synthesis Methods

The synthesis of 2-(Quinazolin-4-ylthio)propanoic acid typically involves multi-step organic reactions. Based on available literature for similar compounds, several synthetic approaches have been developed.

General Synthetic Route

The general approach to synthesizing 2-(Quinazolin-4-ylthio)propanoic acid likely involves:

  • Preparation of a suitable quinazoline derivative with a good leaving group at the 4-position

  • Nucleophilic substitution with a thiol-containing propanoic acid derivative or direct alkylation of a quinazoline-4-thione

A similar compound, 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanoic acid, has been synthesized with a yield of 78% .

Synthesis of Related Compounds

For context, the synthesis of related compounds such as ( Triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids follows this general procedure :

  • Preparation of potassium triazolo[1,5-c]quinazoline-2-thiolate

  • Addition of halogenocarboxylic acid in 5% aqueous KOH

  • Stirring at room temperature for 12 hours

  • Filtration of insoluble materials

  • Acidification to pH 3-4 with 10% aqueous HCl

  • Collection and recrystallization of the precipitate

For 2-( Triazolo[1,5-c]quinazolin-2-ylthio)propionic acid specifically, the procedure yielded a white solid with 73.2% yield and melting point of 182-184°C after recrystallization from 2-propanol/water .

Alternative Synthetic Approaches

Another relevant synthetic approach involves the alkylation of quinazoline thiols with appropriate halogen derivatives . The potassium salt of the quinazoline-thione can be subsequently modified by alkylation with proper halogen derivatives to form the desired thioether linkage .

For quinazolinone derivatives, a common approach involves :

  • Using anthranilic acid or methyl anthranilate as starting materials

  • Reaction with isothiocyanates to form 2-mercaptoquinazolin-4(3H)-one intermediates

  • Subsequent alkylation with haloacids or their derivatives

Structural Characterization

Structural characterization of 2-(Quinazolin-4-ylthio)propanoic acid and related compounds is typically performed using various spectroscopic techniques.

NMR Spectroscopy

While specific NMR data for 2-(Quinazolin-4-ylthio)propanoic acid is limited in the search results, data from closely related compounds such as 2-( Triazolo[1,5-c]quinazolin-2-ylthio)propionic acid provide insights :

For the similar compound 2-( Triazolo[1,5-c]quinazolin-2-ylthio)propionic acid, the 1H-NMR (400 MHz) spectrum shows:

  • Methyl group: δ 1.66 (d, 3H, J=7.1 Hz)

  • Methine proton adjacent to sulfur: δ 4.54 (q, 1H, J=7.3 Hz)

  • Aromatic protons: δ 7.81-8.38 (multiplets for the aromatic ring system)

Mass Spectrometry

Mass spectrometry analysis typically confirms the molecular weight of the compound. For 2-(Quinazolin-4-ylthio)propanoic acid, LC-MS would show a molecular ion peak [M+H]+ at m/z 235, corresponding to its protonated molecular weight .

FT-IR Spectroscopy

FT-IR spectroscopy is commonly used to identify functional groups in the compound. For carboxylic acid-containing quinazoline derivatives, characteristic absorption bands would include :

  • Carboxylic acid O-H stretching (broad band around 3200-2800 cm-1)

  • Carbonyl C=O stretching (strong band around 1700-1725 cm-1)

  • C=N stretching of the quinazoline ring (around 1600-1650 cm-1)

  • C-S stretching (weak band around 600-700 cm-1)

Biological Activities

Quinazoline derivatives, including those with thioether linkages to carboxylic acid moieties, demonstrate diverse biological activities. The research findings provide insights into potential applications of 2-(Quinazolin-4-ylthio)propanoic acid.

Antimicrobial Activity

Related quinazoline derivatives have shown significant antimicrobial properties. Studies on 2-alkyl(aryl)-quinazolin-4(3H)-thiones and 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids revealed antibacterial activity against various pathogens including :

  • Staphylococcus aureus

  • Enterococcus faecalis

  • Enterobacter aerogenes

  • Pseudomonas aeruginosa

  • Escherichia coli

  • Klebsiella pneumonia

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing quinazoline derivatives for specific therapeutic applications.

Key Structural Features

Several structural features appear to be important for the biological activity of quinazoline derivatives :

  • The quinazoline core provides a rigid scaffold that can interact with various biological targets

  • The thioether linkage at the 4-position offers a unique geometry and electronic distribution

  • The carboxylic acid moiety provides opportunities for hydrogen bonding and ionic interactions

  • Substituents on the quinazoline ring system can modulate activity and physicochemical properties

Molecular Docking Studies

Molecular docking studies of related quinazolinone compounds have revealed important interactions with biological targets :

  • Aromatic stacking between the quinazoline core and amino acid residues such as LEU208 and ILE236

  • Hydrogen bonding between the carbonyl group and residues like THR265

  • Hydrophobic interactions in binding pockets

  • Potential for pi-sulfur bonding between the sulfur atom and aromatic amino acid residues like PHE221

These findings provide insights into how 2-(Quinazolin-4-ylthio)propanoic acid might interact with biological targets and guide further structural optimization.

Safety AspectDetails
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
Storage ConditionsSealed in dry conditions, 2-8°C
Shipping ConditionsRoom temperature in continental US; may vary elsewhere

These safety considerations should be strictly followed when handling the compound in research settings .

Future Research Directions

The unique structural features and promising biological activities of 2-(Quinazolin-4-ylthio)propanoic acid suggest several promising avenues for future research.

Structural Optimization

Future research could focus on:

  • Modification of the propanoic acid moiety to explore structure-activity relationships

  • Introduction of substituents on the quinazoline ring to enhance specific biological activities

  • Development of hybrid molecules combining the quinazoline-thioether-acid motif with other pharmacophores

Expanded Biological Evaluation

Comprehensive biological evaluation should include:

  • Broader antimicrobial screening against resistant pathogens

  • Detailed anticancer mechanism studies focusing on specific pathways

  • In vivo studies to assess pharmacokinetics and efficacy

  • Investigation of potential applications in quorum sensing inhibition for anti-virulence strategies

Advanced Formulation Studies

Development of suitable formulations to enhance bioavailability and targeted delivery would be valuable for advancing these compounds toward potential therapeutic applications.

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